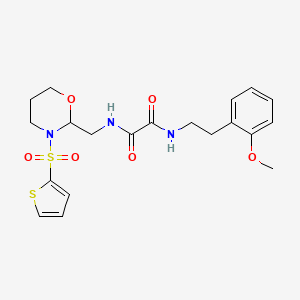
N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O6S2 and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on anti-inflammatory and anticancer properties.
Structural Characteristics
The compound is characterized by a unique combination of functional groups, including:
- Methoxy Group : Contributes to hydrophobic interactions.
- Thiophenesulfonyl Group : Enhances reactivity and potential biological interactions.
- Oxazinan Ring : Provides structural stability and may facilitate interactions with biological targets.
The molecular formula of the compound is C18H19N3O5S2, with a molecular weight of approximately 409.48 g/mol. Its structural features suggest significant reactivity and potential for various biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazinan Ring : Utilizing appropriate reagents to construct the oxazinan framework.
- Introduction of the Thiophenesulfonyl Group : This may involve sulfonation reactions.
- Final Coupling Reactions : To attach the methoxyphenethyl moiety to the oxazinan structure.
Optimizing reaction conditions is crucial for maximizing yield and purity.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. The presence of the methoxy group may enhance its ability to interact with inflammatory pathways, potentially modulating the activity of enzymes involved in inflammation.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing oxazinan rings and thiophenesulfonyl groups. For instance:
- Cell Line Studies : Compounds structurally related to this compound have shown cytotoxic effects against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 4.47 to 52.8 μM, indicating moderate to strong antiproliferative activity .
The proposed mechanism involves:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Cell Cycle Arrest : Studies have shown that certain analogs induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
- Molecular Docking Studies : These studies suggest that the compound can interact with key proteins such as tubulin, potentially inhibiting polymerization, which is essential for cancer cell division .
Comparative Analysis
A comparison with similar compounds reveals distinct features:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N1,N2-Bis(thiophen-2-ylmethyl)oxalamide | Two thiophene groups | Antimicrobial | Enhanced reactivity |
| 4-Thiophenesulfonamide | Simple sulfonamide | Antibacterial | Lacks oxazinan ring |
| N1-(4-methoxyphenethyl)-N2-(((3-(thiophenesulfonyl)-1,3-oxazinan)) | Methoxy group | Anticancer | Complex structure enhances reactivity |
Case Studies
Recent studies have demonstrated the efficacy of similar compounds in clinical settings:
- Cytotoxicity Testing : Compounds were tested against multiple cancer cell lines with varying degrees of success in inhibiting cell growth.
- Inflammation Models : In vivo models showed reduced inflammation markers when treated with compounds similar to this compound.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S2/c1-28-16-7-3-2-6-15(16)9-10-21-19(24)20(25)22-14-17-23(11-5-12-29-17)31(26,27)18-8-4-13-30-18/h2-4,6-8,13,17H,5,9-12,14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAKIQSUBYNAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













